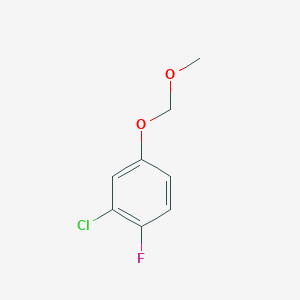

2-Chloro-1-fluoro-4-(methoxymethoxy)benzene

Description

2-Chloro-1-fluoro-4-(methoxymethoxy)benzene is a halogenated aromatic ether characterized by a benzene ring substituted with chlorine (position 2), fluorine (position 1), and a methoxymethoxy group (position 4). The methoxymethoxy (MOM) group acts as a protecting moiety, enhancing stability during synthetic processes. Its molecular formula is C₈H₈ClFO₂, with applications in pharmaceuticals and agrochemicals as a key intermediate. Synthesis typically involves lithiation of 4-difluoro-1-(methoxymethoxy)benzene followed by electrophilic quenching with halogenating agents like 1,1,2-trichloro-1,2,2-trifluoroethane, yielding 82–83% efficiency .

Properties

IUPAC Name |

2-chloro-1-fluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJSYHHCZNZSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene typically involves the substitution reactions on a benzene ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-1-fluoro-4-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxymethoxy group can also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Substituent Positional Isomerism

Key Example: 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene

This isomer shares the same molecular formula as the target compound but differs in substituent positions: chlorine at position 4, fluorine at position 1, and MOM at position 2. This positional variation significantly alters electronic properties and reactivity. For instance:

- Electronic Effects : The MOM group at position 2 creates steric hindrance, reducing electrophilic substitution rates compared to the target compound.

- Hazard Profile : This isomer exhibits warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), likely due to increased volatility from the MOM group’s proximity to fluorine .

Table 1: Positional Isomer Comparison

Functional Group Variations

Example 1: 2-Chloro-4-methoxy-1-methylbenzene

Replacing the MOM and fluorine groups with methoxy and methyl groups simplifies the structure. This derivative (CAS 54788-38-4) lacks the electron-withdrawing fluorine, leading to:

- Increased Electron Density : Enhances susceptibility to electrophilic aromatic substitution.

- Safety Data: No EINECS registration, suggesting lower regulatory scrutiny compared to halogenated analogs .

Example 2: 1-Fluoro-4-Methoxybenzene

Removing chlorine and the MOM group results in a simpler structure (CAS 348-62-9). The absence of chlorine reduces molecular weight and alters solubility, favoring polar solvents .

Biological Activity

2-Chloro-1-fluoro-4-(methoxymethoxy)benzene is an organic compound characterized by its unique structure, which includes a chloro and fluoro substituent along with a methoxymethoxy group. This combination of functional groups contributes to its potential biological activity, particularly in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C9H10ClF O3

- Molecular Weight : 208.63 g/mol

- Structure : The presence of the methoxymethoxy group enhances the compound's solubility and reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may act as an inhibitor or activator for specific enzymes, influencing metabolic pathways.

- Signal Transduction : It can modulate signaling pathways by interacting with receptors or other proteins involved in cell communication.

- Hydrolysis Reaction : The methoxymethoxy group can undergo hydrolysis, releasing formaldehyde and methanol, which can further interact with biological molecules, potentially leading to cytotoxic effects.

Table 1: Biological Activity of Related Compounds

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| MA-1156 | Antimicrobial | 16 µM | |

| MA-1115 | Antimicrobial | 32 µM | |

| MA-1116 | Antimicrobial | 64 µM |

These compounds exhibit significant antimicrobial properties, suggesting that 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene may also possess similar activities due to structural similarities.

Case Studies and Research Findings

- Antimicrobial Activity : A study on fluoroaryl compounds demonstrated that the introduction of fluorine into the phenyl group enhances antibacterial activity against Staphylococcus aureus. The highest activity was observed with MA-1156, indicating that similar modifications in 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene could yield effective antimicrobial agents .

- Pharmaceutical Applications : Research indicates that fluorinated compounds are often utilized in drug design due to their ability to improve metabolic stability and bioavailability. The methoxymethoxy group may enhance the pharmacokinetic properties of drugs derived from this compound .

- Agrochemical Potential : Compounds with similar structures have been investigated for their herbicidal and fungicidal properties. The unique reactivity profile of 2-Chloro-1-fluoro-4-(methoxymethoxy)benzene could lead to the development of novel agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.